![molecular formula C13H11F3N2O3 B3140558 Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate CAS No. 478030-58-9](/img/structure/B3140558.png)
Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate
Overview
Description
The compound is an ester, containing an oxadiazole ring and a trifluoromethylphenyl group. Trifluoromethylphenyl groups are often used in medicinal chemistry due to their ability to modulate the biological activity of compounds .
Molecular Structure Analysis
The compound contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. It also contains a trifluoromethyl group attached to a phenyl ring, which can significantly alter the physical and chemical properties of the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing trifluoromethyl groups are known to undergo various types of reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the trifluoromethylphenyl group and the oxadiazole ring. Trifluoromethyl groups are highly electronegative, which can influence the polarity, boiling point, and metabolic stability of the compound .Scientific Research Applications
Pharmacological Applications
Oxadiazole derivatives, including 1,3,4-oxadiazole and 1,2,4-oxadiazole rings, are noted for their wide range of pharmacological activities. They exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, primarily through hydrogen bond interactions with biomacromolecules. This underscores the potential of Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate in drug development and therapeutic applications, considering its structural alignment with oxadiazole compounds (Wang et al., 2022).
Material Science and Organic Electronics
The oxadiazole scaffolds, particularly the 1,3,4-oxadiazole variants, have found relevance in material science and organic electronics due to their photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites. These properties make them suitable for applications as metal-ion sensors, highlighting their utility in developing chemosensors for detecting various metal ions. This capability hints at the broader applicability of this compound in creating sensitive and stable sensors for environmental and industrial monitoring (Sharma et al., 2022).
Synthesis and Biological Roles
In addition to pharmacological and electronic applications, oxadiazoles are crucial in heterocyclic chemistry for developing new medicinal species. The synthesis methods for creating oxadiazole derivatives, including dehydration and microwave-assisted synthesis, are of great interest. These synthetic approaches enable the exploration of new therapeutic agents, suggesting that this compound could be synthesized and modified for enhanced biological activity or specific applications (Nayak & Poojary, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors
Mode of Action
It is suggested that the mechanism may involve nucleophilic attack
Biochemical Pathways
Similar compounds have been found to influence various biological activities
Result of Action
Similar compounds have been found to exhibit various biological activities
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-2-20-11(19)7-10-17-12(18-21-10)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWHFTHQWZKWDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201179218 | |
Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201179218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822282 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478030-58-9 | |
Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478030-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201179218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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